C188-9

STAT3 inhibition SH2 domain binding biochemical affinity

C188-9 (TTI-101) is the only STAT3 SH2 domain inhibitor with completed Phase I clinical data, demonstrating confirmed partial responses in 12% of evaluable patients with advanced solid tumors. Unlike Stattic (poor oral bioavailability) or STA-21 (weak cellular potency), C188-9 delivers good oral bioavailability and tumor accumulation in murine models, eliminating complex formulation steps. Extensively validated in AML primary patient samples (IC50 8-18 µM) and HNSCC xenograft models. Ideal for translational oncology, radioresistance, and STAT3-dependency studies requiring a clinically mature tool compound.

Molecular Formula C27H21NO5S
Molecular Weight 471.5 g/mol
CAS No. 432001-19-9
Cat. No. B1668181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC188-9
CAS432001-19-9
SynonymsC188-9;  C 188-9;  C-188-9;  C-1889;  C1889;  C 1889;  C-1889;  F0808-0084; 
Molecular FormulaC27H21NO5S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O
InChIInChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3
InChIKeyQDCJDYWGYVPBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

C188-9 (TTI-101) STAT3 Inhibitor Procurement Guide


C188-9 (CAS 432001-19-9), also known as TTI-101, is a binaphthol-sulfonamide small molecule that acts as a potent, orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It binds with high affinity to the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain, exhibiting a Kd of 4.7±0.4 nM [1]. The compound has advanced to human clinical trials as TTI-101, representing one of the most clinically mature STAT3 inhibitors available for research procurement [2].

Why C188-9 Cannot Be Simply Substituted with Other STAT3 Inhibitors


STAT3 inhibitors vary substantially in binding mechanism, target engagement kinetics, selectivity profiles, and in vivo pharmacology. Compounds like Stattic, STA-21, and the precursor molecule C188 each possess distinct limitations that preclude direct substitution. Stattic exhibits poor oral bioavailability and requires formulation for in vivo use [1]. STA-21 demonstrates weaker cellular potency (IC50 of 12.2 μM) and lacks clinical validation [2]. The lead compound C188, while structurally related, shows 10-fold weaker activity in biochemical assays and fails to prevent tumor xenograft growth in vivo [3]. The following quantitative evidence establishes precisely where C188-9 demonstrates verifiable differentiation.

Quantitative Differentiation Evidence for C188-9


Direct Binding Affinity Comparison: C188-9 vs. Stattic

C188-9 binds to the STAT3 SH2 domain with a Kd of 4.7±0.4 nM, representing approximately 1000-fold higher target affinity than Stattic (IC50 of 5.1 μM in cell-free assays) [1].

STAT3 inhibition SH2 domain binding biochemical affinity

Cellular Potency Improvement: C188-9 vs. C188

C188-9 demonstrates 10-fold greater potency than its precursor C188 in inhibiting ligand-mediated STAT3 phosphorylation in cellular assays [1]. In acute myeloid leukemia (AML) cell lines, C188-9 inhibits G-CSF-induced STAT3 phosphorylation with IC50 values ranging from 4.1 to 8.3 μM [2].

STAT3 phosphorylation AML cellular IC50

In Vivo Tumor Growth Inhibition: C188-9 vs. C188

In a head-to-head comparison using nude mice bearing UM-SCC-17B radioresistant head and neck squamous cell carcinoma (HNSCC) xenografts, treatment with C188-9 prevented tumor growth, whereas C188 treatment showed no significant tumor growth inhibition [1].

tumor xenograft HNSCC in vivo efficacy

Clinical Advancement: C188-9 vs. All Other STAT3 Inhibitors

C188-9 (as TTI-101) is the only STAT3 SH2 domain inhibitor to have completed a Phase I clinical trial and demonstrated confirmed partial responses in patients with advanced solid tumors [1]. No other STAT3 inhibitor (Stattic, STA-21, C188) has advanced to this stage of clinical validation.

clinical trial TTI-101 phase I solid tumors

Oral Bioavailability and Tumor Accumulation Profile

C188-9 demonstrates good oral bioavailability and selective tumor accumulation in mice, a profile not consistently established for other STAT3 inhibitors [1]. In contrast, Stattic exhibits poor water solubility and low bioavailability, requiring specialized formulation for in vivo use [2].

oral bioavailability tumor targeting pharmacokinetics

Recommended Application Scenarios for C188-9 Based on Evidence


Oncology Target Validation Studies Requiring Oral In Vivo Dosing

C188-9 is uniquely suited for murine oncology models where oral administration is required due to its demonstrated good oral bioavailability and tumor accumulation [1]. This eliminates the need for complex formulation development and reduces animal handling stress compared to injectable alternatives. The compound's proven efficacy in preventing HNSCC tumor xenograft growth validates its utility in STAT3-dependent tumor models [1].

Translational Research Bridging Preclinical and Clinical Development

C188-9 (as TTI-101) is the only STAT3 SH2 domain inhibitor with completed Phase I clinical data showing confirmed partial responses in 12% of evaluable patients with advanced solid tumors [2]. This clinical validation makes C188-9 the preferred choice for translational research programs requiring a development candidate with established human safety and preliminary efficacy data, significantly reducing regulatory and scientific uncertainty.

Acute Myeloid Leukemia (AML) Cell and Primary Sample Studies

C188-9 has been extensively characterized in AML models, inhibiting G-CSF-induced STAT3 phosphorylation with IC50 values of 4.1-8.3 μM in AML cell lines and 8-18 μM in primary pediatric AML samples [3]. It also induces apoptosis in patient-derived AML cells (EC50s = 6-50 μM) and inhibits AML blast colony formation [3]. This well-documented activity profile in both cell lines and primary patient material makes C188-9 a robust tool for AML-focused STAT3 inhibition studies.

Combination Therapy Studies with Radiation

C188-9 modulates STAT3-regulated genes involved in radioresistance and also targets STAT1-mediated radioresistance pathways [1]. The compound has demonstrated potential for use in combination with radiotherapy in HNSCC models, making it a strategic selection for studies examining STAT3 inhibition as a radiosensitization strategy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for C188-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.